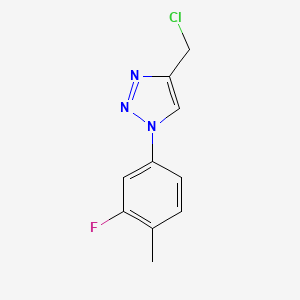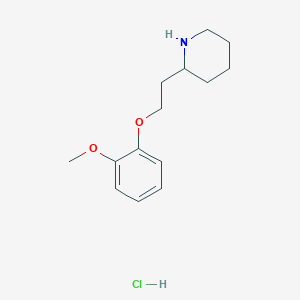
2-chloro-5-(MethoxyMethyl)pyriMidine
Vue d'ensemble
Description
“2-chloro-5-(MethoxyMethyl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a synthetic method of 2-chloro-5-chloromethyl pyridine has been disclosed, which involves a liquid phase chlorination method . Another study describes the synthesis of 2-chloro-5-methylpyridine, a pesticide intermediate .
Molecular Structure Analysis
The InChI code for “2-chloro-5-(MethoxyMethyl)pyrimidine” is 1S/C6H7ClN2O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-chloro-5-(MethoxyMethyl)pyrimidine” has a molecular weight of 158.59 . It is recommended to be stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-Chloro-5-(methoxymethyl)pyrimidine is used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which have potential applications in various fields including medicinal chemistry and material science .
Fluorescent Dye for Biosensors
This compound is a precursor in the synthesis of specific fluorescent dyes, such as 4′-(1,1′-(5-(2-methoxyphenoxy)-[2,2′-bipyrimidine]-4,6-diyl)bis(1H-pyrazol-3,1-diyl))dianiline, which are used in biosensors for protein assays .
Palladium-Catalyzed Hiyama Cross-Couplings
It is involved in palladium-catalyzed Hiyama cross-couplings, a type of chemical reaction used to create complex molecules for pharmaceuticals and agrochemicals .
Exploration of Biological Properties
The compound is studied for its biological properties, particularly in the exploration of pyrimidine as a core structure for developing herbicides with significant efficacy .
Safety and Hazards
The safety information for “2-chloro-5-(MethoxyMethyl)pyrimidine” includes several hazard statements: H302+H312+H332;H315;H319;H335 . These statements indicate various hazards associated with the compound, such as harmful if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation; may cause respiratory irritation .
Propriétés
IUPAC Name |
2-chloro-5-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTRGRONESWNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(MethoxyMethyl)pyriMidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)
![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)
![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)



![3-[(2-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487997.png)


![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)